2-(benzylsulfanyl)-N-cyclopentyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide
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Overview
Description
2-(benzylsulfanyl)-N-cyclopentyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a complex organic compound that features a combination of benzylsulfanyl, cyclopentyl, pyridinyl, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-cyclopentyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide typically involves multiple steps:
Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.
Cyclopentylamine Addition: Cyclopentylamine is then reacted with the benzylsulfanyl intermediate to form N-cyclopentyl-benzylsulfanyl.
Pyrazole Formation: The pyrazole ring is synthesized separately through the reaction of hydrazine with an appropriate diketone.
Coupling Reaction: The pyrazole derivative is then coupled with the N-cyclopentyl-benzylsulfanyl intermediate using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the pyridinyl and pyrazolyl groups suggests potential interactions with nucleic acids or proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-benzylsulfanyl-nicotinic acid based 1,3,4-oxadiazoles: These compounds share the benzylsulfanyl group and have shown various biological activities.
Pyridine derivatives: Compounds with pyridine rings are known for their antimicrobial and antiviral activities.
Uniqueness
2-(benzylsulfanyl)-N-cyclopentyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-benzylsulfanyl-N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4OS/c29-24(19-30-18-20-6-2-1-3-7-20)28(22-8-4-5-9-22)17-16-27-15-12-23(26-27)21-10-13-25-14-11-21/h1-3,6-7,10-15,22H,4-5,8-9,16-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBBPAXRDFFPQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)CSCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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